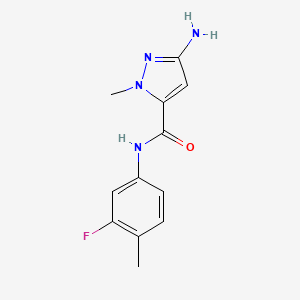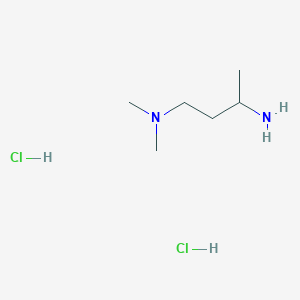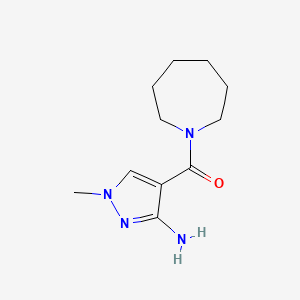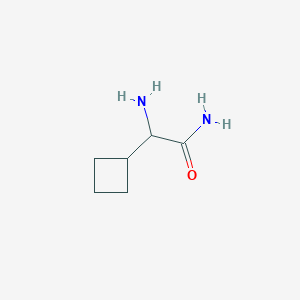
3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The compound also features an amino group, a fluoro-substituted phenyl ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the fluoro-substituted phenyl ring: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using a fluoro-substituted phenylboronic acid or halide.
Formation of the carboxamide group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to changes in their function and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-amino-N-(3-bromo-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-amino-N-(3-iodo-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Comparison
Compared to its analogs with different halogen substitutions (chloro, bromo, iodo), 3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, potentially leading to distinct biological activities and applications.
Eigenschaften
Molekularformel |
C12H13FN4O |
|---|---|
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
5-amino-N-(3-fluoro-4-methylphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13FN4O/c1-7-3-4-8(5-9(7)13)15-12(18)10-6-11(14)16-17(10)2/h3-6H,1-2H3,(H2,14,16)(H,15,18) |
InChI-Schlüssel |
USJJZDWFFLFURO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733133.png)
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733136.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11733138.png)
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B11733146.png)
![N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11733154.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733162.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)

![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11733184.png)

![3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11733197.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733205.png)

